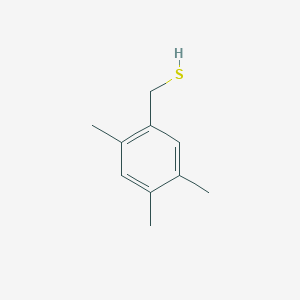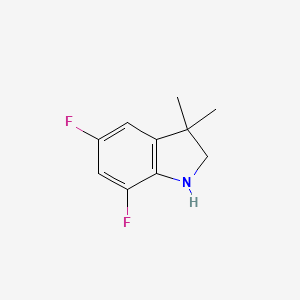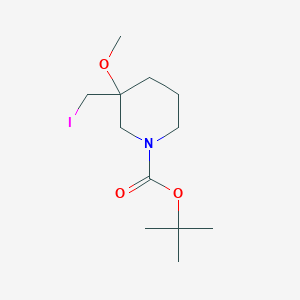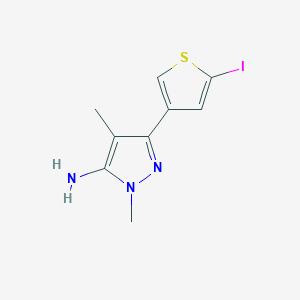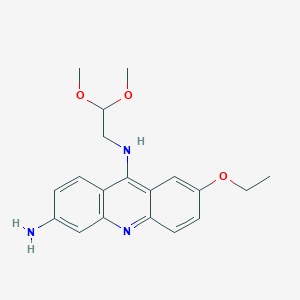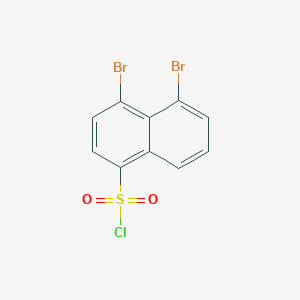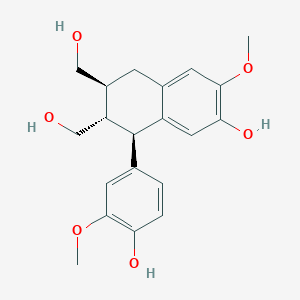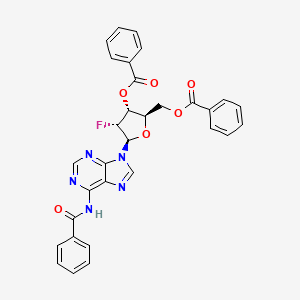
2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide” is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide” typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated pyrazole can then be reacted with an appropriate amine to introduce the amino group.
Amidation: Finally, the compound can be synthesized by reacting the intermediate with a suitable acylating agent to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions could target the bromine substituent or the amide group.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the pyrazole ring.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
作用机制
The mechanism of action would depend on the specific application of the compound. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide
- 2-Amino-3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide
Uniqueness
The presence of the bromine atom in “2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide” may impart unique reactivity and properties compared to its chloro or fluoro analogs
属性
分子式 |
C9H15BrN4O |
|---|---|
分子量 |
275.15 g/mol |
IUPAC 名称 |
2-amino-3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H15BrN4O/c1-5-7(10)6(2)14(13-5)4-9(3,12)8(11)15/h4,12H2,1-3H3,(H2,11,15) |
InChI 键 |
QUUZLXLMNYPJNO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC(C)(C(=O)N)N)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B15240846.png)
